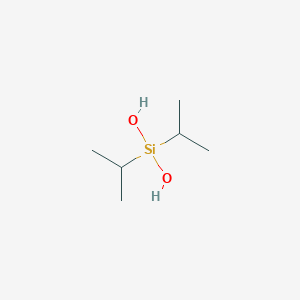
Diisopropylsilanediol
Overview
Description
Diisopropylsilanediol, with the molecular formula C6H16O2Si, is an organosilicon compound. It is characterized by the presence of two hydroxyl groups attached to a silicon atom, which is further bonded to two isopropyl groups. This compound is part of the silanediol family, known for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropylsilanediol can be synthesized through the hydrolysis of diisopropyldichlorosilane. The reaction involves the addition of water to diisopropyldichlorosilane, resulting in the formation of this compound and hydrochloric acid as a by-product. The reaction is typically carried out under controlled conditions to prevent the formation of unwanted by-products.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where diisopropyldichlorosilane is mixed with water. The reaction mixture is then heated to facilitate the hydrolysis process. The resulting this compound is purified through distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: Diisopropylsilanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it back to diisopropyldichlorosilane.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or aryl halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Diisopropyldichlorosilane.
Substitution: Various substituted silanediols.
Scientific Research Applications
Diisopropylsilanediol has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of diisopropylsilanediol involves its ability to form hydrogen bonds due to the presence of hydroxyl groups. This property allows it to interact with various molecular targets, facilitating the formation of complex structures. The pathways involved include hydrogen bonding and coordination with metal ions, which can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Diphenylsilanediol: Similar in structure but with phenyl groups instead of isopropyl groups.
Dimethylsilanediol: Contains methyl groups instead of isopropyl groups.
Diethylsilanediol: Contains ethyl groups instead of isopropyl groups.
Uniqueness: Diisopropylsilanediol is unique due to its specific steric and electronic properties imparted by the isopropyl groups. These properties influence its reactivity and make it suitable for specific applications where other silanediols may not be as effective.
Properties
IUPAC Name |
dihydroxy-di(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O2Si/c1-5(2)9(7,8)6(3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWUGCNBZZSJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514587 | |
| Record name | Di(propan-2-yl)silanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18173-88-1 | |
| Record name | Di(propan-2-yl)silanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-2,4'-dicarboxylic acid](/img/structure/B1601198.png)
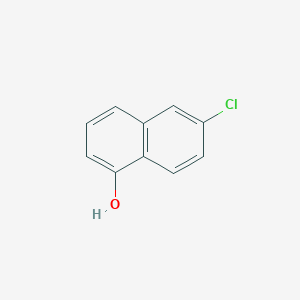
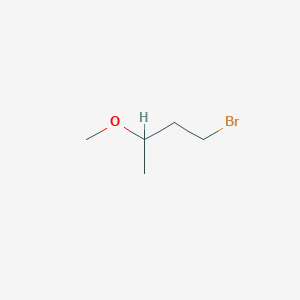
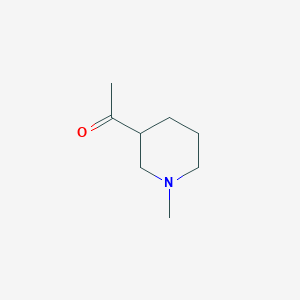
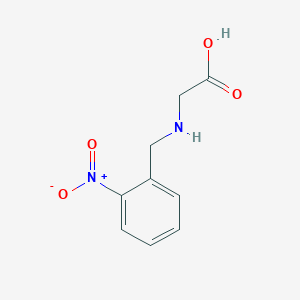
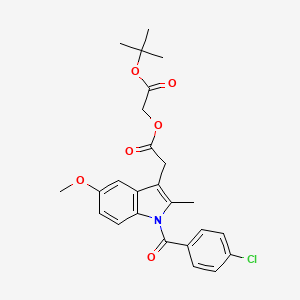


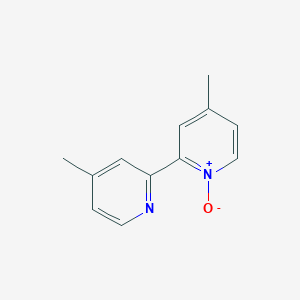


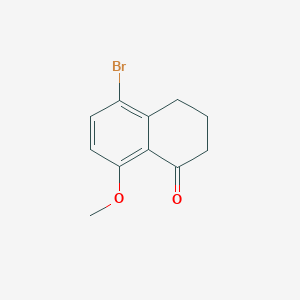
![N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide](/img/structure/B1601219.png)

